(S)-2-(Azetidin-2-yl)propan-2-ol
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Overview
Description
(S)-2-(Azetidin-2-yl)propan-2-ol is a chiral compound featuring an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Azetidin-2-yl)propan-2-ol typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: This step may involve reduction reactions or other functional group transformations.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could introduce various functional groups into the azetidine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand or inhibitor in biochemical studies.
Medicine: As a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Azetidin-2-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparison with Similar Compounds
®-2-(Azetidin-2-yl)propan-2-ol: The enantiomer of the compound, which might have different biological activities.
Azetidine: The parent compound without the hydroxyl group.
Other Azetidine Derivatives: Compounds with various substituents on the azetidine ring.
Uniqueness: (S)-2-(Azetidin-2-yl)propan-2-ol is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
459426-37-0 |
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Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
2-[(2S)-azetidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
CEKVXGHJKQTHHH-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)([C@@H]1CCN1)O |
Canonical SMILES |
CC(C)(C1CCN1)O |
Origin of Product |
United States |
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